molecular formula C16H11BrFN3 B6347262 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-50-0

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347262
CAS No.: 1354925-50-0
M. Wt: 344.18 g/mol
InChI Key: QLPBVSMUOWGCOG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule can impart unique chemical and physical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate brominated and fluorinated aromatic amines with a pyrimidine precursor. One common method involves the use of Suzuki-Miyaura coupling reactions, where a brominated phenylboronic acid is coupled with a fluorinated phenyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPBVSMUOWGCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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